molecular formula C22H17Br2N3O3 B11071439 2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B11071439
M. Wt: 531.2 g/mol
InChI Key: PPCCLJZWTUJZIT-UHFFFAOYSA-N
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Description

2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenoxy and oxazolo-pyridine moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the bromination of 2,4-dibromo-6-methylphenol. This intermediate is then reacted with 2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide apart from similar compounds is its unique combination of brominated phenoxy and oxazolo-pyridine moieties. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C22H17Br2N3O3

Molecular Weight

531.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H17Br2N3O3/c1-12-5-6-14(22-27-21-18(30-22)4-3-7-25-21)9-17(12)26-19(28)11-29-20-13(2)8-15(23)10-16(20)24/h3-10H,11H2,1-2H3,(H,26,28)

InChI Key

PPCCLJZWTUJZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=C(C=C(C=C4C)Br)Br

Origin of Product

United States

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